Comparative C–X Bond Dissociation Energy and Its Impact on Cross-Coupling Reactivity
The iodine atom in Ethyl 3-iodobenzoate possesses a weaker carbon–halogen bond than its bromo- and chloro- counterparts, resulting in substantially enhanced reactivity in the oxidative addition step of palladium-catalyzed transformations. Aryl iodides exhibit reactivity approximately 1–2 orders of magnitude greater than aryl bromides and are essentially unreactive in comparison to aryl chlorides under standard mild coupling conditions . This class-level inference provides a fundamental mechanistic rationale for the observed synthetic advantages of the iodo derivative [1].
| Evidence Dimension | Relative Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | High; rapid oxidative addition |
| Comparator Or Baseline | Ethyl 3-bromobenzoate: ~10–100× slower; Ethyl 3-chlorobenzoate: negligible under mild conditions |
| Quantified Difference | Approximately 1–2 orders of magnitude greater reactivity for iodides vs. bromides |
| Conditions | General class behavior of aryl halides in Suzuki-Miyaura coupling |
Why This Matters
This quantifiable difference in bond strength translates directly to faster reaction kinetics and enables lower catalyst loadings, which is a critical selection criterion for route efficiency and cost reduction.
- [1] NBInno. Optimizing Suzuki-Miyaura Coupling with Methyl 5-bromo-2-iodobenzoate: A Guide for Researchers (2025). View Source
